3,5-Dichloropyridine-2-carbothioamide
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Overview
Description
3,5-Dichloropyridine-2-carbothioamide is an organoheterocyclic compound with the molecular formula C₆H₄Cl₂N₂S and a molecular weight of 207.08 g/mol . This compound is characterized by the presence of two chlorine atoms and a carbothioamide group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyridine-2-carbothioamide typically involves the reaction of 3,5-dichloropyridine-2-carbonitrile with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Dichloropyridine-2-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine-2-carbonitrile: Similar in structure but with a nitrile group instead of a carbothioamide group.
3,5-Dichloropyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
3,5-Dichloropyridine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C6H4Cl2N2S |
---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
3,5-dichloropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) |
InChI Key |
HMRMDTOJLNOIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=S)N)Cl |
Origin of Product |
United States |
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